Product packaging for 4-(3-Nitrophenyl)morpholine(Cat. No.:CAS No. 116922-22-6)

4-(3-Nitrophenyl)morpholine

Cat. No.: B053315
CAS No.: 116922-22-6
M. Wt: 208.21 g/mol
InChI Key: DKECFAGKGYRYAT-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)morpholine is a versatile and high-value chemical intermediate primarily employed in medicinal chemistry and materials science research. Its core structure combines a morpholine ring, a common feature in pharmacologically active compounds known for improving solubility and metabolic stability, with a nitroaromatic group that serves as a versatile handle for further synthetic elaboration. This compound is particularly valuable as a key precursor in the synthesis of complex organic molecules, including potential kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and other heterocyclic scaffolds. The electron-withdrawing nitro group on the phenyl ring can be readily reduced to an amine, enabling its use in constructing compound libraries for high-throughput screening (HTS) and structure-activity relationship (SAR) studies. Furthermore, its rigid, planar structure makes it a candidate for incorporation into organic electronic materials and as a ligand in coordination chemistry. Researchers will find this high-purity reagent essential for developing novel chemical entities and exploring new pathways in synthetic organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O3 B053315 4-(3-Nitrophenyl)morpholine CAS No. 116922-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-12(14)10-3-1-2-9(8-10)11-4-6-15-7-5-11/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKECFAGKGYRYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361387
Record name 4-(3-Nitrophenyl)morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116922-22-6
Record name 4-(3-Nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-NITROPHENYL)MORPHOLINE
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Synthetic Methodologies and Chemical Transformations of 4 3 Nitrophenyl Morpholine

Established Synthetic Routes to 4-(3-Nitrophenyl)morpholine

The primary methods for synthesizing this compound involve the direct formation of the bond between the aromatic ring and the morpholine (B109124) nitrogen atom.

Condensation Reactions for Formation of the Aryl-Morpholine Linkage

The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the condensation of an activated nitro-substituted aryl halide with morpholine. The electron-withdrawing nature of the nitro group activates the aromatic ring, facilitating the displacement of a halide by the nucleophilic morpholine nitrogen.

A specific protocol involves the reaction of 1-fluoro-3-nitrobenzene (B1663965) with morpholine. nih.gov In this procedure, potassium carbonate (K₂CO₃) is used as a base in dimethyl sulfoxide (B87167) (DMSO) as the solvent. The mixture is heated, leading to the formation of this compound in high yield. nih.gov

Table 1: Synthesis of this compound via Condensation Reaction nih.gov Press the button below to interact with the table and see more details.

Reaction Conditions and Yield
Reactant 1 Reactant 2 Base Solvent Temperature Yield
1-Fluoro-3-nitrobenzene Morpholine K₂CO₃ DMSO 120 °C 95%

Derivatization from Precursor Molecules

The synthesis of this compound via the derivatization of a pre-existing molecule, such as the direct nitration of 4-phenylmorpholine, is a theoretically possible route. However, this method is less commonly documented in scientific literature compared to nucleophilic aromatic substitution. wjpsonline.com The primary challenge with this approach is controlling the regioselectivity of the nitration, which can lead to a mixture of ortho, meta, and para isomers, complicating the purification of the desired 3-nitro product.

Chemical Reactions and Functional Group Interconversions of this compound

The nitro group of this compound is the primary site for chemical transformations, with its reduction to an amino group being the most significant reaction.

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group to an amine is a fundamental transformation that yields 4-(3-aminophenyl)morpholine, a valuable intermediate for the synthesis of more complex molecules. This reduction can be achieved through various protocols.

Catalytic hydrogenation is a highly efficient and clean method for the reduction of the nitro group in this compound. nih.gov This protocol typically employs a noble metal catalyst, such as palladium, supported on activated carbon (Pd/C). The reaction is carried out under a hydrogen atmosphere, often using a hydrogen-filled balloon, with a suitable organic solvent like methanol. nih.gov This method is favored for its high yield and the ease of removal of the catalyst by simple filtration.

While non-catalytic methods, such as the use of metals like iron (Fe) or tin (Sn) in acidic media, are standard procedures for nitro group reduction, specific applications of these protocols to this compound are not as frequently reported in the literature as catalytic hydrogenation. acs.org

Table 2: Catalytic Reduction of this compound nih.gov Press the button below to interact with the table and see more details.

Reaction Conditions and Yield
Substrate Catalyst Hydrogen Source Solvent Temperature Yield
This compound 10% Pd/C H₂ (balloon) Methanol Room Temp. 98%

The successful reduction of this compound leads directly to the formation of 4-(3-aminophenyl)morpholine. nih.gov This product is a stable compound that serves as a key building block in medicinal chemistry and materials science. The primary amino group introduced onto the phenyl ring is nucleophilic and can readily undergo a variety of subsequent reactions, such as diazotization, acylation, and alkylation, to generate a diverse range of derivatives. The formation of 4-(3-aminophenyl)morpholine from the corresponding nitro compound is confirmed through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The reactivity of the phenyl ring in this compound towards aromatic substitution is dictated by the electronic properties of its two substituents: the morpholino group and the nitro group.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile. galaxy.ai The substituents on the ring determine its reactivity and the position of the incoming electrophile. wikipedia.org

Morpholino Group : The nitrogen atom of the morpholino group is directly attached to the aromatic ring. Its lone pair of electrons can be donated into the π-system of the ring through resonance. byjus.com This increases the electron density of the ring, particularly at the ortho and para positions. byjus.com Consequently, the morpholino group is classified as an activating group and an ortho, para-director . lumenlearning.com

Nitro Group : The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects. scispace.com It withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. makingmolecules.com This effect is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated site for electrophilic attack. makingmolecules.com Therefore, the nitro group is a deactivating group and a meta-director . libretexts.orgck12.org

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. byjus.comchemistrysteps.com This reaction is facilitated by the presence of strong electron-withdrawing groups. pressbooks.pub

The nitro group is a potent activator for SNAr reactions, especially when positioned ortho or para to a suitable leaving group (like a halogen). byjus.comchemistrysteps.com This is because it can stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. pressbooks.pub

In this compound, the nitro group is meta to the morpholino group. If a leaving group were present at the positions ortho or para to the nitro group (positions 2, 4, or 6), the ring would be highly activated towards nucleophilic attack at that carbon. masterorganicchemistry.com

The morpholino group itself is not a good leaving group under typical SNAr conditions. Therefore, reactions involving the displacement of the morpholino group are generally unfavorable.

Derivatization of the Morpholine Ring System

While the aromatic ring's chemistry is significant, the morpholine moiety of this compound can also undergo chemical transformations. One notable reaction is the oxidation of the carbon atom adjacent to the nitrogen.

Oxidation of N-aryl morpholines can lead to the formation of the corresponding morpholin-3-one (B89469) derivatives. This transformation involves the conversion of a methylene (B1212753) group (CH₂) alpha to the nitrogen into a carbonyl group (C=O). For instance, the oxidation of the related compound 4-(4-nitrophenyl)morpholine (B78992) to 4-(4-nitrophenyl)-3-morpholinone is a key step in the synthesis of certain pharmaceutical intermediates. This suggests that this compound could be similarly oxidized to yield 4-(3-nitrophenyl)-3-morpholinone.

Other potential derivatizations could include oxidative ring-opening reactions, which can cleave the C-C bonds within the morpholine structure under specific conditions, such as with visible light photocatalysis or strong oxidants like ozone. google.com Furthermore, the nitrogen atom in the morpholine ring, while already tertiary, can be oxidized to form an N-oxide, which may undergo subsequent rearrangements. nih.gov

Mechanistic Studies of this compound Reactions

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies on reactions analogous to those involving this compound provide insight into the likely pathways and transient species. The formation of N-aryl morpholines, for example, typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves two main steps:

Addition of the Nucleophile : The nucleophile (morpholine) attacks the carbon atom bearing the leaving group on the nitrophenyl ring. This step disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex . pressbooks.pub

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the final substituted product. chemistrysteps.com

The stability of the Meisenheimer complex is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups like the nitro group. masterorganicchemistry.com

In the aminolysis of related nitrophenyl esters and thionocarbonates, the reaction is proposed to proceed through tetrahedral intermediates. acs.orgresearchgate.net The initial nucleophilic attack by an amine (like morpholine) forms a zwitterionic tetrahedral intermediate (T±). acs.org This intermediate can then follow several pathways: it can revert to the starting materials, its zwitterionic form can be deprotonated by another amine molecule to form an anionic tetrahedral intermediate (T⁻), or it can directly expel the leaving group to form the products. acs.orgresearchgate.net The specific pathway and the rate-determining step depend on factors like the basicity of the amine and the nature of the leaving group. researchgate.net

Kinetic and Thermodynamic Analyses of Reaction Rates

Kinetic studies are essential for understanding reaction mechanisms, and data from related systems can be used to predict the behavior of this compound. In the study of reactions between nitrophenyl thionocarbonates and various amines, pseudo-first-order rate coefficients (kobsd) are often determined by keeping the amine concentration in large excess. acs.org

The relationship between the observed rate constant and the amine concentration can reveal mechanistic details. A linear plot of kobsd versus amine concentration suggests a simple bimolecular reaction, while an upward curve can indicate a more complex mechanism, such as one involving a change in the rate-determining step or catalysis by a second amine molecule. acs.orgresearchgate.net

Brønsted Analysis

A Brønsted-type plot, which correlates the logarithm of the rate constant (log kN) with the pKa of the attacking amine, is a powerful tool for mechanistic elucidation. The slope of this plot, known as the Brønsted coefficient (β), provides information about the degree of bond formation in the transition state of the rate-determining step. researchgate.net

A high β value (e.g., 0.9-1.2) suggests that the transition state is very product-like, with a significant positive charge buildup on the amine nitrogen. This is often consistent with a mechanism where the breakdown of a tetrahedral intermediate is rate-limiting. acs.org

A low β value (e.g., 0.25) indicates an early transition state where the formation of the tetrahedral intermediate is the rate-determining step. nih.gov

Kinetic studies comparing 3-nitro and 4-nitro substituted substrates have shown that the 4-nitro isomer generally reacts faster in nucleophilic substitution reactions. acs.org This is attributed to the stronger electron-withdrawing ability of the 4-nitro group, which makes the reaction center more electrophilic and better stabilizes the anionic intermediate through resonance. acs.org

Kinetic Data for Aminolysis of Nitrophenyl Derivatives

The following interactive table presents representative kinetic data for the reactions of various amines with nitrophenyl substrates, illustrating the influence of amine basicity and substrate structure on the reaction rate.

AminepKaSubstratekN (M-1s-1)Conditions
Piperazinium ion5.954-Nitrophenyl phenyl carbonate0.062280% H2O / 20% DMSO, 25°C
Morpholine8.654-Nitrophenyl phenyl carbonate11.380% H2O / 20% DMSO, 25°C
Piperazine9.734-Nitrophenyl phenyl carbonate10880% H2O / 20% DMSO, 25°C
3-Methylpiperidine11.174-Nitrophenyl phenyl carbonate24880% H2O / 20% DMSO, 25°C

Data adapted from kinetic studies of aminolysis reactions. rsc.org

Thermodynamic Parameters

The thermodynamic activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can also be calculated from temperature-dependent kinetic studies. These parameters provide deeper insight into the energy profile and the molecularity of the rate-determining step of a reaction.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 3 Nitrophenyl Morpholine and Its Derivatives

X-ray Crystallographic Analysis

X-ray crystallography serves as a definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. Studies on derivatives of 4-(nitrophenyl)morpholine reveal key structural features, from the conformation of individual molecules to their assembly into complex, ordered, three-dimensional lattices.

Molecular Conformation and Dihedral Angles (e.g., in 4-(3-nitrophenyl)spiro[azetidine-3,9′-xanthen]-2-one derivatives)

The conformation of the morpholine (B109124) ring and the orientation of the nitrophenyl substituent are defining characteristics of these molecules. In the solid state, the morpholine ring typically adopts a stable chair conformation nih.gov. However, related structures like 4-(3-fluoro-4-nitrophenyl)morpholin-3-one show a morpholone ring in a twist-chair conformation nih.gov.

In other nitrophenyl derivatives, the dihedral angle between the plane of the benzene ring and the nitro group is also a key parameter. For instance, in 4-(3-fluoro-4-nitrophenyl)morpholin-3-one, this angle is 11.29 (3)°, indicating a slight twist of the nitro group out of the aromatic plane nih.gov.

Table 1: Selected Dihedral Angles in Nitrophenyl-Containing Morpholine and Spiro-Azetidinone Derivatives
CompoundRing System 1Ring System 2Dihedral Angle (°)Reference
1-(Morpholin-4-yl)-4-(2-nitrophenyl)spiro[azetidine-3,9′-xanthen]-2-oneβ-Lactam RingMorpholine Ring69.22 (5) doaj.org
1-(Morpholin-4-yl)-4-(2-nitrophenyl)spiro[azetidine-3,9′-xanthen]-2-oneβ-Lactam RingBenzene Ring55.32 (5) doaj.org
1-(Morpholin-4-yl)-4-(2-nitrophenyl)spiro[azetidine-3,9′-xanthen]-2-oneβ-Lactam RingXanthene System89.42 (4) doaj.org
4-(3-Fluoro-4-nitrophenyl)morpholin-3-oneBenzene RingNitro Group Plane11.29 (3) nih.gov

Supramolecular Assembly and Intermolecular Interactions (e.g., C-H···O Hydrogen Bonding Networks)

A recurrent motif in the crystal structures of these compounds is the formation of networks stabilized by C-H···O hydrogen bonds. For example, in 4-(3-fluoro-4-nitrophenyl)morpholin-3-one, molecules are linked by intermolecular C—H···O hydrogen bonds, forming a chain-like structure nih.gov. Similarly, in the crystal of 1-(morpholin-4-yl)-4-(2-nitrophenyl)spiro[azetidine-3,9′-xanthen]-2-one, C—H···O hydrogen-bond contacts connect adjacent molecules, creating infinite zigzag chains that propagate through the crystal lattice doaj.org. The sulfur analogue, 4-(4-nitrophenyl)thiomorpholine, also exhibits these interactions, forming centrosymmetric dimers through C–H···O weak hydrogen bonds between the methylene (B1212753) groups and the nitro oxygen atoms of a neighboring molecule mdpi.com.

These hydrogen bonds, while individually weak, collectively provide significant stabilization energy to the crystal, influencing its melting point, solubility, and other physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton NMR Spectroscopic Data Analysis

The ¹H NMR spectrum of 4-(3-nitrophenyl)morpholine can be divided into two main regions: the aromatic region and the aliphatic region.

Aromatic Region (δ ≈ 7.0–8.5 ppm): The 3-nitrophenyl group gives rise to a complex multiplet pattern. The proton ortho to the nitro group (H-2) is expected to be the most downfield due to the strong electron-withdrawing nature of the nitro group. The proton para to the nitro group (H-4) and the proton between the two substituents (H-6) will also appear in this region, with their exact shifts and coupling patterns determined by their relationships to each other and the morpholine group.

Aliphatic Region (δ ≈ 3.0–4.0 ppm): The eight protons of the morpholine ring typically appear as two distinct multiplets. The four protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are deshielded and appear further downfield (typically δ ≈ 3.7–3.9 ppm). The four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) appear slightly more upfield (typically δ ≈ 3.2–3.4 ppm), influenced by the electron-donating character of the nitrogen and the electron-withdrawing effect of the attached nitrophenyl ring. For the related 4-(4-nitrophenyl)thiomorpholine, the protons adjacent to the nitrogen appear at δ 3.82 ppm mdpi.com.

Carbon-13 NMR Spectroscopic Data Analysis

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal.

Aromatic Region (δ ≈ 110–155 ppm): Six signals are expected for the nitrophenyl ring. The carbon atom directly attached to the nitro group (C-3) is significantly deshielded and would appear far downfield. The carbon atom bonded to the morpholine nitrogen (C-1) would also be downfield, with its chemical shift around 150-155 ppm, as seen in 4-(4-nitrophenyl)thiomorpholine (δ 153.5 ppm) mdpi.com. The other four aromatic carbons (CH) would resonate at lower chemical shifts.

Aliphatic Region (δ ≈ 45–70 ppm): The morpholine ring carbons typically show two signals. The carbons adjacent to the oxygen atom (-O-CH₂-) are more deshielded and appear downfield (typically δ ≈ 66–68 ppm). The carbons adjacent to the nitrogen atom (-N-CH₂-) are more shielded and appear upfield (typically δ ≈ 48–52 ppm). In the analogue 4-(4-nitrophenyl)thiomorpholine, the carbons next to the nitrogen appear at δ 50.3 ppm mdpi.com.

Table 2: Predicted/Typical NMR Chemical Shifts (δ) for this compound
Assignment¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
Morpholine -CH₂-N-~3.2–3.4~48–52
Morpholine -CH₂-O-~3.7–3.9~66–68
Aromatic C-H~7.0–8.5~110–140
Aromatic C-N (Morpholine)-~150–155
Aromatic C-NO₂-~148–150

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry stands as a pivotal analytical technique for the structural elucidation of organic compounds, providing critical information regarding their molecular weight and structural features through the analysis of fragmentation patterns. In the context of this compound and its derivatives, mass spectrometry, particularly using electron ionization (EI), offers a detailed fingerprint for molecular identification and a roadmap for understanding their gas-phase ion chemistry.

Under electron ionization, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+), which is a radical cation. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the high energy imparted during ionization, the molecular ion often undergoes a series of fragmentation reactions, breaking down into smaller, characteristic fragment ions. The pattern of these fragment ions is unique to the molecule's structure and is instrumental in its identification.

For this compound, the molecular formula is C₁₀H₁₂N₂O₃, which corresponds to a molecular weight of approximately 208.22 g/mol . Therefore, the mass spectrum is expected to show a molecular ion peak at an m/z of 208.

Key fragmentation pathways for this compound are expected to involve:

Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom in the morpholine ring can break, leading to the formation of a stable iminium ion.

Ring Opening and Fission: The morpholine ring can undergo ring-opening followed by cleavage to produce various smaller fragments.

Fragmentation of the Nitrophenyl Group: The nitro group (-NO₂) can be lost as a neutral radical, or undergo rearrangement and elimination. Cleavage of the C-N bond connecting the morpholine and nitrophenyl rings is also a probable fragmentation route.

A comparative analysis with the known mass spectrum of the isomeric 4-(4-Nitrophenyl)morpholine (B78992) can provide valuable insights. The NIST Mass Spectrometry Data Center reports the following major peaks for the 4-nitro isomer nih.gov:

Table 1: Prominent Mass Spectral Peaks for 4-(4-Nitrophenyl)morpholine
m/z ValueRelative IntensityProposed Fragment
208Second Highest[M]•+ (Molecular Ion)
150Top Peak (Base Peak)[M - NO₂ - H]•+ or other rearrangement product
120Third Highest[C₆H₄NO]•+

Based on this data for the 4-nitro isomer and general fragmentation principles, the following table outlines the expected and plausible fragment ions for This compound .

Table 2: Predicted Mass Spectral Fragmentation Data for this compound
m/z ValueProposed Ion StructureFragmentation Pathway
208[C₁₀H₁₂N₂O₃]•+Molecular Ion (M•+)
178[M - NO]•+Loss of nitric oxide radical
162[M - NO₂]•+Loss of nitro radical
150[C₉H₁₀N₂O]•+Complex rearrangement and loss, analogous to the base peak of the 4-nitro isomer
122[C₆H₄NO₂]•+Cleavage of the N-phenyl bond with charge retention on the nitrophenyl moiety
86[C₄H₈NO]+Cleavage of the N-phenyl bond with charge retention on the morpholine moiety
76[C₆H₄]•+Loss of the nitro and morpholine groups

The study of the fragmentation pathways of derivatives of this compound, such as those with additional substituents on the phenyl ring or modifications to the morpholine structure, would provide further confirmation of these proposed mechanisms. The specific fragmentation patterns observed are highly dependent on the nature and position of these substituents, which can influence the stability of the resulting fragment ions. High-resolution mass spectrometry (HRMS) would be invaluable in confirming the elemental composition of the molecular and fragment ions, thereby providing greater confidence in the proposed fragmentation pathways.

Computational Chemistry and Theoretical Investigations of 4 3 Nitrophenyl Morpholine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for studying the electronic structure and properties of molecules. hakon-art.com DFT calculations for 4-(3-nitrophenyl)morpholine and its analogs typically employ hybrid functionals, such as B3LYP, in conjunction with various basis sets to provide a balance between accuracy and computational cost.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gaps)

The electronic structure of this compound is characterized by the interplay between the electron-donating morpholine (B109124) ring and the electron-withdrawing nitrophenyl group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is primarily localized on the morpholine moiety, indicating its electron-donating nature, while the LUMO is concentrated on the nitrophenyl ring, highlighting its electron-accepting character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For this compound, the presence of the nitro group is expected to lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap and thus, increased reactivity towards nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (Illustrative Data)
ParameterValue (eV)
EHOMO-6.58
ELUMO-2.45
HOMO-LUMO Gap (ΔE)4.13

Conformational Landscapes and Energy Minimization

The conformational landscape of this compound is primarily defined by the orientation of the 3-nitrophenyl group relative to the morpholine ring. The morpholine ring itself typically adopts a stable chair conformation. mdpi.com Theoretical calculations show that the 3-nitrophenyl substituent can exist in either an axial or equatorial position.

Energy minimization calculations using DFT are employed to determine the most stable conformer. For related compounds like 4-(4-nitrophenyl)morpholine (B78992), the equatorial conformer is generally found to be more stable in the gas phase due to reduced steric hindrance. mdpi.com It is therefore anticipated that the equatorial conformer of this compound would also be the global minimum on the potential energy surface.

Table 2: Relative Energies of this compound Conformers (Illustrative Data)
ConformerRelative Energy (kcal/mol)
Equatorial0.00
Axial2.50

Prediction of Spectroscopic Parameters (e.g., Vibrational Spectra)

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. nih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to aid in the assignment of vibrational modes.

For this compound, characteristic vibrational frequencies are expected for the N-O stretching of the nitro group, C-N stretching of the morpholine ring, and various C-H bending and stretching modes of the aromatic and aliphatic parts of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)
Vibrational ModePredicted Frequency (cm-1)
NO2 asymmetric stretch1530
NO2 symmetric stretch1350
C-N (aromatic) stretch1325
C-O-C (morpholine) stretch1115

Reactivity and Reaction Pathway Modeling

DFT can be used to model the reactivity of this compound and to explore potential reaction pathways. mdpi.com By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies for various chemical transformations can be determined. For instance, the nucleophilic aromatic substitution reaction to form this compound can be modeled to understand its mechanism and kinetics. The calculated Fukui functions and molecular electrostatic potential maps can identify the most likely sites for electrophilic and nucleophilic attack. hakon-art.com

Molecular Modeling for Structure Prediction and Optimization

Molecular modeling encompasses a range of computational techniques used to predict and optimize the three-dimensional structure of molecules. unifap.br For this compound, these methods are crucial for understanding its conformational preferences and intermolecular interactions. By employing force fields or quantum mechanical methods, the geometry of the molecule can be optimized to its lowest energy state. nih.gov This optimized structure provides valuable information about bond lengths, bond angles, and dihedral angles, which are essential for understanding its chemical behavior.

Table 4: Optimized Geometrical Parameters for the Equatorial Conformer of this compound (Illustrative Data)
ParameterValue
C-N (aromatic) bond length1.38 Å
C-N-C (morpholine) bond angle118.5°
C-C-N-O (nitro) dihedral angle178.2°

Quantum Chemical Parameters in Reactivity Correlations

Several quantum chemical parameters, derived from DFT calculations, are used to correlate with the reactivity of molecules. rasayanjournal.co.in These descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions. For this compound, these parameters help in understanding its stability and reactivity profile.

Key reactivity descriptors include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of a change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ2 / (2η), where μ is the electronic chemical potential.

Table 5: Calculated Quantum Chemical Reactivity Descriptors for this compound (Illustrative Data)
DescriptorValue (eV)
Chemical Hardness (η)2.065
Chemical Softness (S)0.484
Electronegativity (χ)4.515
Electrophilicity Index (ω)4.93

Structure Activity Relationship Sar Studies and Rational Molecular Design of 4 3 Nitrophenyl Morpholine Analogues

Influence of Aryl Substitution Patterns on Reactivity and Molecular Properties

The substitution pattern on the aryl ring of 4-(3-nitrophenyl)morpholine analogues significantly influences their reactivity and molecular properties. The nature, position, and electronic properties of substituents can alter the electron density distribution across the molecule, affecting its chemical behavior and interaction with biological targets.

Research on related N-aryl cyclic amines, such as 4-(4-nitrophenyl)morpholine (B78992), has demonstrated the impact of the nitro group on the molecule's reactivity. For instance, in ozonation reactions, the nitro group's position affects the yield of lactamization products. researchgate.net The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, a common reaction in the synthesis of such derivatives. mdpi.comresearchgate.net

The position of the substituent on the phenyl ring is also critical. A study on aza-diarylethene photoswitches highlighted how the substitution position of the aryl group affects thermal back reactivity and photophysical characteristics. nih.gov While not directly on this compound, these findings underscore the principle that positional isomers can have distinct physical and chemical properties. For instance, the placement of an electron-withdrawing group like the nitro group at the meta-position (as in this compound) will have a different electronic influence compared to an ortho- or para-substitution.

The table below summarizes the general influence of different types of substituents on the aryl ring of phenylmorpholine analogues.

Substituent TypePositionGeneral Effect on Reactivity and Properties
Electron-Withdrawing (e.g., -NO₂)Ortho, ParaDeactivates the ring towards electrophilic attack; may increase acidity of N-H in related precursors; can participate in hydrogen bonding.
Electron-Withdrawing (e.g., -NO₂)MetaDeactivates the ring towards electrophilic attack, but to a lesser extent at the ortho and para positions relative to the substituent.
Electron-Donating (e.g., -OCH₃, -CH₃)Ortho, ParaActivates the ring towards electrophilic attack; may increase the basicity of the morpholine (B109124) nitrogen.
Halogens (e.g., -Cl, -F)AnyInductively withdrawing but can be weakly resonance-donating; influences lipophilicity and metabolic stability.

Role of the Morpholine Scaffold in Chemical Modulations

The morpholine moiety contributes to a balanced lipophilic-hydrophilic profile, which is often beneficial for drug-like properties. researchgate.net The presence of the ether oxygen allows it to act as a hydrogen bond acceptor, facilitating interactions with biological targets. researchgate.net Furthermore, the morpholine ring typically exists in a stable chair conformation, which can provide a defined three-dimensional structure for interaction with receptor binding sites. researchgate.net

In the context of chemical modifications, the morpholine scaffold offers several advantages:

Improved Pharmacokinetics: The morpholine ring is generally resistant to metabolism, which can enhance the in vivo stability of a compound. nih.gov

Enhanced Solubility: The polar ether group can improve aqueous solubility compared to a corresponding carbocyclic or piperidine (B6355638) ring.

Synthetic Accessibility: Morpholine is a readily available and versatile building block, making the synthesis of analogues straightforward. nih.govnih.gov

Studies on various bioactive molecules have shown that the morpholine moiety is often a key component of the pharmacophore, directly participating in binding to enzymes or receptors. nih.govjchemrev.com Its replacement or modification can lead to a significant loss of activity, highlighting its crucial role in the molecule's biological function.

Ligand-Receptor Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. nih.govmdpi.com This method is instrumental in understanding the potential interactions of this compound analogues with their biological targets and in guiding the design of more potent and selective compounds.

In a typical docking study, the three-dimensional structure of the target receptor is obtained from crystallographic data or homology modeling. The ligand, this compound or an analogue, is then computationally placed into the receptor's active site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Key interactions that can be modeled include:

Hydrogen Bonds: The morpholine oxygen and the nitro group's oxygen atoms can act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic phenyl ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan. mdpi.com

While specific docking studies on this compound are not widely published, studies on other morpholine-containing ligands demonstrate the utility of this approach. For example, docking studies of 4-anilinoquinazoline (B1210976) derivatives have been used to predict their interaction with the DNA-gyrase binding site. nih.gov Similarly, simulations of other ligands with their receptors have helped to elucidate specific amino acid contacts that are crucial for binding and activity. mdpi.commdpi.com These studies provide a framework for how molecular docking could be applied to understand the interactions of this compound analogues with a putative receptor.

The following table illustrates the types of interactions that could be predicted for this compound within a hypothetical receptor active site.

Molecular MoietyPotential Interaction TypePotential Interacting Amino Acid Residues
Phenyl RingPi-Pi Stacking, HydrophobicPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu), Valine (Val)
Nitro Group (-NO₂)Hydrogen Bond Acceptor, Dipole-DipoleSerine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln)
Morpholine OxygenHydrogen Bond AcceptorSerine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln)
Morpholine NitrogenPotential for ionic or hydrogen bond interaction if protonatedAspartic Acid (Asp), Glutamic Acid (Glu)

Computational Approaches to SAR Prediction (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. frontiersin.org These models are powerful tools in drug design, allowing for the prediction of the activity of novel compounds before their synthesis, thereby saving time and resources. mdpi.com

The development of a QSAR model for this compound analogues would typically involve the following steps:

Data Set Collection: A series of analogues with varying substituents on the phenyl ring and/or modifications to the morpholine scaffold would be synthesized and their biological activity measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.gov

For instance, a hypothetical QSAR equation might take the form: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where 'c' represents coefficients determined by the regression analysis.

While a specific QSAR model for this compound is not available in the cited literature, numerous studies have successfully applied QSAR to other classes of morpholine-containing compounds and heterocyclic systems. nih.govnih.govpensoft.net These studies demonstrate that QSAR can effectively guide the optimization of lead compounds by identifying the key molecular properties that drive biological activity. The insights gained from such models can then be used to design new analogues with potentially improved potency and selectivity.

Applications of 4 3 Nitrophenyl Morpholine in Complex Chemical Synthesis

Role as a Synthetic Intermediate

As a synthetic intermediate, 4-(3-nitrophenyl)morpholine and its direct derivatives are instrumental in constructing a variety of molecular frameworks. The presence of the nitro group allows for its reduction to an amine, a key transformation that opens up numerous pathways for building larger, more complex molecules.

Precursor in the Synthesis of Pharmaceutically Relevant Compounds

While the isomeric compound, 4-(4-nitrophenyl)morpholine (B78992), is a well-documented key intermediate in the synthesis of the anticoagulant drug Rivaroxaban, the direct application of this compound for Rivaroxaban impurities or analogs is not prominently featured in available research. mdpi.comgoogle.com However, the 4-(morpholin-4-yl)-3-nitrobenzene scaffold is a precursor for other classes of pharmaceutically relevant compounds.

Research has demonstrated the use of a closely related derivative, 4-(morpholin-4-yl)-3-nitrobenzhydrazide, as a foundational structure for synthesizing novel compounds with potential antimicrobial activity. mdpi.com This highlights the utility of the this compound core in developing new therapeutic agents.

Building Block for Fused or Spiro-Heterocyclic Systems

The synthesis of fused and spiro-heterocyclic systems often involves multi-step reactions utilizing versatile building blocks. airo.co.in Heterocyclic compounds like azetidin-2-ones, known for their biological importance, are synthesized through various chemical pathways, often involving cyclization reactions. mdpi.com While general synthetic methods for these systems are well-established, the specific use of this compound as a direct precursor for azetidin-2-one (B1220530) derivatives or other spiro-heterocyclic systems is not extensively detailed in the scientific literature.

Strategies for Derivatization Towards Advanced Molecular Scaffolds

A significant application of the this compound structure lies in its derivatization to create advanced molecular scaffolds with potential biological activities. A key strategy involves the modification of a derivative, 4-(morpholin-4-yl)-3-nitrobenzhydrazide, to generate diverse libraries of compounds. mdpi.com

This process uses the hydrazide derivative as a substrate to react with various isocyanates, isothiocyanates, and benzaldehydes. These reactions lead to the formation of novel semicarbazides, thiosemicarbazides, and hydrazones. mdpi.com Each of these new compounds retains the core 4-(morpholin-4-yl)-3-nitrobenzoyl structure but features different substituents, allowing for the exploration of a wider chemical space and the study of structure-activity relationships.

The synthesis of these derivatives involves straightforward chemical transformations. For instance, thiosemicarbazides are prepared by reacting 4-(morpholin-4-yl)-3-nitrobenzhydrazide with an appropriate isothiocyanate in ethanol, often with gentle heating. mdpi.com Similarly, hydrazones are formed through the condensation reaction between the starting hydrazide and a substituted benzaldehyde. mdpi.com

Some of the synthesized derivatives have been evaluated for antimicrobial activity. Notably, a semicarbazide (B1199961) derivative containing a 4-bromophenyl moiety demonstrated potential antibacterial action against Enterococcus faecalis. mdpi.com Among the thiosemicarbazide (B42300) derivatives, a compound with a 4-trifluoromethylphenyl group showed activity against several Gram-positive bacterial strains. mdpi.com

The table below summarizes the synthesis of various thiosemicarbazide derivatives starting from 4-(morpholin-4-yl)-3-nitrobenzhydrazide and different isothiocyanates.

Starting MaterialReagent (Isothiocyanate)Resulting Compound ClassYield (%)Melting Point (°C)
4-(morpholin-4-yl)-3-nitrobenzhydrazidePhenyl isothiocyanateThiosemicarbazide98205
4-(morpholin-4-yl)-3-nitrobenzhydrazide4-Fluorophenyl isothiocyanateThiosemicarbazide98202
4-(morpholin-4-yl)-3-nitrobenzhydrazide4-Nitrophenyl isothiocyanateThiosemicarbazide78196
4-(morpholin-4-yl)-3-nitrobenzhydrazide4-(Trifluoromethyl)phenyl isothiocyanateThiosemicarbazide97199

This table is based on data from the synthesis of thiosemicarbazide derivatives. mdpi.com

This derivatization strategy exemplifies how the this compound scaffold can be effectively utilized to generate a library of novel compounds for biological screening, serving as a valuable tool in drug discovery and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-(3-Nitrophenyl)morpholine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) between morpholine and 3-nitrohalobenzene derivatives. Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., K2_2CO3_3) to enhance yield. Reaction progress can be monitored using TLC or HPLC. Purification via column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures is standard .
  • Key Data : For analogous morpholine-nitroaryl derivatives, yields range from 70–92% under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., nitro group position) and morpholine ring integrity. Aromatic protons near the nitro group typically resonate at δ 8.0–8.5 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves bond lengths and angles. For 4-(4-Nitrophenyl)morpholine, orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 14.54 Å, b = 8.38 Å, c = 16.23 Å are reported .

Q. How does the nitro group influence the compound’s stability and reactivity in acidic/basic environments?

  • Methodology : Stability studies involve exposing the compound to varying pH (1–14) and monitoring degradation via UV-Vis or LC-MS. The nitro group’s electron-withdrawing nature increases resistance to hydrolysis but may facilitate reduction under catalytic hydrogenation (e.g., Pd/C, H2_2) to form amine derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity challenges in synthesizing this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model transition states to predict NAS reactivity. For 3-nitrohalobenzenes, the meta-nitro position may sterically hinder morpholine attack, requiring computational validation of activation energies .
  • Data Contradiction : Experimental yields may deviate from predictions due to solvent effects or unexpected intermediates, necessitating iterative refinement of models .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodology :

  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., di-substituted morpholine derivatives).
  • Crystallographic Validation : Compare experimental X-ray data with reference structures (e.g., CCDC entries) to confirm regiochemistry .
    • Case Study : Inconsistent 1^1H NMR signals for morpholine protons may arise from conformational flexibility; variable-temperature NMR or NOESY can clarify dynamics .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors) in mechanistic studies?

  • Methodology :

  • Docking Simulations : Use AutoDock or Schrödinger to predict binding affinities with targets like carbonic anhydrase or kinases.
  • In Vitro Assays : Test inhibitory activity against cancer cell lines (e.g., MTT assay) and correlate with nitro group redox activity .
    • Data Interpretation : Conflicting bioactivity results may arise from nitroreductase-mediated activation; LC-MS/MS can track metabolite formation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodology :

  • Chiral HPLC : Monitor enantiomeric excess (ee) during asymmetric synthesis.
  • Process Optimization : Use flow chemistry to control exothermic NAS reactions and minimize racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.